molecular formula C9H7BrClN3 B11853207 6-Bromo-5-chloro-N-methylquinazolin-2-amine

6-Bromo-5-chloro-N-methylquinazolin-2-amine

Cat. No.: B11853207
M. Wt: 272.53 g/mol
InChI Key: ZKOWSCHEIZFGJX-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-N-methylquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family. It is characterized by the presence of bromine, chlorine, and a methyl group attached to the quinazoline core.

Preparation Methods

The synthesis of 6-Bromo-5-chloro-N-methylquinazolin-2-amine typically involves a multi-step reaction process. One common synthetic route includes the following steps :

    Step 1: Reaction of N-ethyl-N,N-diisopropylamine with 1-methyl-pyrrolidin-2-one at 140°C for 2 hours.

    Step 2: Addition of tetrabutyl-ammonium chloride, chloro-trimethyl-silane, and tert.-butylnitrite in a mixture of N,N-dimethyl-formamide and dichloromethane at 0-50°C for 1 hour.

    Step 3: Final reaction with ethanol in a sealed tube at 80°C for 1 hour.

Chemical Reactions Analysis

6-Bromo-5-chloro-N-methylquinazolin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include N-ethyl-N,N-diisopropylamine, chloro-trimethyl-silane, and tert.-butylnitrite . Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-5-chloro-N-methylquinazolin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-N-methylquinazolin-2-amine involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact molecular pathways and targets may vary depending on the specific application and derivative used.

Comparison with Similar Compounds

6-Bromo-5-chloro-N-methylquinazolin-2-amine can be compared with other quinazoline derivatives, such as:

    6-Bromo-5-chloroquinazoline: Lacks the N-methyl group, which may affect its reactivity and biological activity.

    5-Chloro-6-methylquinazoline: Substitution pattern differs, leading to variations in chemical properties and applications.

    6-Bromo-5-chloro-N-ethylquinazolin-2-amine:

Properties

Molecular Formula

C9H7BrClN3

Molecular Weight

272.53 g/mol

IUPAC Name

6-bromo-5-chloro-N-methylquinazolin-2-amine

InChI

InChI=1S/C9H7BrClN3/c1-12-9-13-4-5-7(14-9)3-2-6(10)8(5)11/h2-4H,1H3,(H,12,13,14)

InChI Key

ZKOWSCHEIZFGJX-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C2C(=N1)C=CC(=C2Cl)Br

Origin of Product

United States

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